molecular formula C19H18N4OS B2542369 N-(2,4-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide CAS No. 892438-59-4

N-(2,4-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide

Cat. No. B2542369
CAS RN: 892438-59-4
M. Wt: 350.44
InChI Key: VSKCAZLQIJHPSC-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide, also known as DPTA, is a chemical compound that has recently gained attention in scientific research. This compound is synthesized through a multistep process and has shown potential as a therapeutic agent due to its unique mechanism of action.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide involves its ability to inhibit the activity of enzymes involved in cellular processes such as DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces cell death. Additionally, N-(2,4-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide has been shown to inhibit the activity of proteins involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(2,4-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of proteins involved in angiogenesis. In neurodegenerative disorders, N-(2,4-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide has been shown to protect neurons from oxidative stress and reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide in laboratory experiments is its ability to inhibit the activity of enzymes involved in cellular processes, making it a useful tool for studying these processes. However, one limitation of using N-(2,4-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide is its potential toxicity, which must be carefully monitored in experiments.

Future Directions

There are several future directions for research involving N-(2,4-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide. One area of interest is its potential use in combination therapy for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of N-(2,4-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide and its potential use in treating neurodegenerative disorders. Finally, the development of more efficient synthesis methods for N-(2,4-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide may allow for its wider use in scientific research.

Synthesis Methods

The synthesis of N-(2,4-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide involves several steps, including the reaction of 2,4-dimethylphenylamine with ethyl chloroacetate to form ethyl 2-(2,4-dimethylphenylamino)acetate. This intermediate is then reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. The final step involves the reaction of the thiosemicarbazone with 6-bromo-2-(pyridin-2-yl)pyridazine to form N-(2,4-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide has been studied for its potential use in treating various diseases, including cancer and neurodegenerative disorders. In cancer research, N-(2,4-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurodegenerative disorder research, N-(2,4-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide has shown potential in protecting neurons from oxidative stress and reducing inflammation.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c1-13-6-7-15(14(2)11-13)21-18(24)12-25-19-9-8-17(22-23-19)16-5-3-4-10-20-16/h3-11H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKCAZLQIJHPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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